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Iron octanoate

Cat. No.: B13828999
M. Wt: 488.5 g/mol
InChI Key: GLTVVGBGNDXAGT-UHFFFAOYSA-N
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Description

Iron octanoate, also known as ferric octanoate or iron caprylate, is an organometallic compound with the formula Fe(C8H15O2)3 . It is classified as a metal carboxylate, where an iron(III) ion is coordinated to the oxygen atoms of three octanoate ligands . This compound is typically a dark brown or reddish-brown solid and is soluble in organic solvents . Its primary research value lies in its versatile role as a catalyst and additive in materials science and industrial chemistry. In industrial coatings and paints, this compound acts as a metallic drier, significantly hastening the drying process of oleoresinous coatings . It enhances critical properties such as adhesion, corrosion resistance, and film formation, making it valuable for research in protective automotive primers and coatings for construction materials like steel structures . In polymer science, it serves as an effective catalyst for reactions such as the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer . It also functions as a curing agent in rubber manufacturing, promoting cross-linking to improve the elasticity and strength of the final product . Furthermore, this compound is used as a precursor for the synthesis of iron oxide nanoparticles with specific magnetic properties, which have potential applications in biomedical imaging and data storage . Another application includes its use in environmental science for wastewater treatment, where it aids in the precipitation of sulfides to control corrosion and odor . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48FeO6 B13828999 Iron octanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H48FeO6

Molecular Weight

488.5 g/mol

IUPAC Name

iron;octanoic acid

InChI

InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);

InChI Key

GLTVVGBGNDXAGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Fe]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Approaches to Iron Octanoate (B1194180) Synthesis

The synthesis of iron octanoate can be broadly categorized into several key methodologies, each employing different reaction mechanics and conditions to yield the final product. These methods include direct metathesis and precipitation-based routes, with careful control of reaction parameters being essential for a successful synthesis.

Direct metathesis, or double decomposition, is a common and straightforward method for synthesizing this compound. smolecule.comgoogle.com This approach involves the reaction between an iron salt, typically ferric chloride (FeCl₃), and an octanoate salt, such as sodium octanoate. smolecule.com The reaction proceeds by exchanging ions between the reactants in a solution.

The general chemical equation for this reaction is: FeCl₃ + 3 Na(C₈H₁₅O₂) → Fe(C₈H₁₅O₂)₃ + 3 NaCl smolecule.com

In this process, a purified ferric chloride solution is added dropwise into a reactor containing a sodium octoate solution. google.com The mixture is stirred to ensure homogeneity, leading to the formation of this compound and sodium chloride. google.com Following the reaction, an oil-water separation step is employed to isolate the this compound from the aqueous sodium chloride solution. google.com

Precipitation-based methods offer another versatile route to obtaining this compound. One approach involves the initial precipitation of ferric hydroxide (B78521), which is then reacted with octanoic acid to yield a high-purity product. smolecule.com

A more prominent precipitation technique is co-precipitation, which is particularly useful for creating precursors for mixed metal oxide nanoparticles. nih.govsemanticscholar.orgresearchgate.net In this method, the octanoate ligand itself is used as the precipitating agent. nih.gov For instance, in the synthesis of a cobalt-iron octanoate precursor, an aqueous solution containing specific ratios of cobalt(II) nitrate (B79036) and iron(III) nitrate is added dropwise to a prepared solution of lithium octanoate. nih.gov This causes the mixed metal octanoate complex to precipitate out of the solution. nih.govresearchgate.net The resulting precipitate is then filtered, washed (typically with ethanol), and dried to yield the precursor powder. nih.gov

The success and efficiency of this compound synthesis are highly dependent on maintaining controlled reaction conditions, specifically pH and temperature. smolecule.com These parameters are critical for ensuring the complete conversion of reactants and achieving the desired product purity. smolecule.com

For direct metathesis reactions, the synthesis is typically conducted at a controlled temperature range of 50-60 °C. google.com The pH of the sodium octoate solution is also carefully managed, generally maintained between 7 and 9, to facilitate the saponification process that forms the salt. google.com In co-precipitation methods, the reaction is often carried out at room temperature (around 30 °C) with continuous stirring for a set duration, such as one hour, to ensure the complete formation of the precipitate. nih.gov

Table 1: Comparison of this compound Synthesis Methodologies

Methodology Reactants Key Conditions Product Reference
Direct Metathesis Ferric chloride, Sodium octanoate Temperature: 50-60 °C; pH: 7-9 Iron (III) octanoate, Sodium chloride smolecule.comgoogle.com
Precipitation Ferric hydroxide, Octanoic acid Not specified High-purity Iron (III) octanoate smolecule.com
Co-precipitation Iron (III) nitrate, Cobalt (II) nitrate, Lithium octanoate Room temperature (~30 °C) Mixed cobalt-iron octanoate precipitate nih.gov

Role as a Precursor in Advanced Material Fabrication

This compound is a valuable precursor in the synthesis of advanced materials due to its role in forming metal-organic frameworks that can be controllably decomposed. Its organic ligands burn off at elevated temperatures, leaving behind targeted inorganic structures, particularly metal oxides.

This compound, often in combination with other metal octanoates, serves as a key precursor for producing metal oxide nanoparticles through thermal decomposition, also known as pyrolysis. nih.govuclouvain.be This process involves heating the prepared octanoate precursor powder in a furnace at a specific temperature and for a set duration. nih.gov

For example, a copper-cobalt-iron hydroxooctanoate precursor, synthesized via co-precipitation, is decomposed in air at 400 °C for 3 hours. nih.gov This thermal treatment removes the organic octanoate ligands and facilitates the formation of a single-phase mixed spinel ferrite (B1171679) (Co₁₋ₓCuₓFe₂O₄) nanoparticle. nih.govuclouvain.be The use of the octanoate precursor allows for a controlled synthesis that influences the final properties of the nanoparticles. nih.gov The resulting nanoparticles typically have a spherical shape with a mean size of around 20 nm. uclouvain.be

The synthesis of mixed metal octanoates is a critical intermediate step in fabricating hetero-metallic nanoparticles. nih.gov The co-precipitation method is highly effective for this purpose. By mixing aqueous solutions of different metal salts (e.g., iron(III) nitrate, cobalt(II) nitrate, copper chloride) in precise ratios and introducing them to an octanoate salt solution (e.g., lithium octanoate), a mixed-metal octanoate complex is formed. nih.gov The result of this process is a hetero-metal octanoate precursor, such as a compound with the general formula [Co₁₋ₓCuₓFe₂(C₈H₁₅O₂)₆(OH)₂·2H₂O]. nih.gov This precursor intimately mixes the constituent metals at the molecular level, which is essential for forming homogeneous mixed-metal oxide nanoparticles upon subsequent pyrolysis. nih.govuclouvain.be

Table 2: this compound as a Precursor in Material Synthesis

Precursor Fabrication Method Conditions Resulting Material Reference
Cobalt-iron octanoate Pyrolysis (Thermal Decomposition) 400 °C in air for 3 hours Cobalt ferrite (CoFe₂O₄) nanoparticles nih.govresearchgate.net
Copper-cobalt-iron hydroxooctanoate Pyrolysis (Thermal Decomposition) 400 °C in air for 3 hours Copper-doped cobalt ferrite (Co₁₋ₓCuₓFe₂O₄) nanoparticles nih.govuclouvain.be

Coordination Chemistry and Structural Investigations

Elucidation of Coordination Geometry and Ligand Environment

The arrangement of octanoate (B1194180) ligands around a central iron ion, known as the coordination geometry, is fundamental to the compound's properties. Spectroscopic and crystallographic studies have been instrumental in elucidating this structural framework.

Iron(III) carboxylate complexes exhibit significant structural diversity. The coordination environment around the Fe(III) center is typically octahedral, with the iron ion bonded to six oxygen atoms from the carboxylate groups. wiley-vch.deresearchgate.net However, depending on the reaction conditions and the nature of the ligands, other geometries can be observed. wiley-vch.de The interaction between the iron(III) ion, a hard Lewis acid, and the hard oxygen donor atoms of the carboxylate group leads to stable complexes. wiley-vch.de

Table 1: Common Coordination Geometries in Iron(III) Complexes

Geometry Coordination Number Typical Ligands
Octahedral 6 H₂O, Carboxylates, N-donors
Tetrahedral 4 Cl⁻, other halides
Trigonal Bipyramidal 5 Various

In the context of iron(III) octanoate, the octanoate ligand typically functions as a bidentate donor. This means that both oxygen atoms of the carboxylate group (-COO⁻) bind to the same central iron ion, forming a stable chelate ring. researchgate.netnih.gov This bidentate coordination is a common feature for carboxylate ligands and contributes significantly to the stability of the resulting complex. nih.gov

The coordination can be symmetrical, where both Fe-O bonds are of similar length, or asymmetrical, which can introduce distortion into the coordination geometry. nih.gov The flexibility of this bidentate coordination, along with the potential for bridging interactions, allows for the formation of diverse and complex supramolecular structures. researchgate.netnih.gov

Influence of Oxidation State on Complex Formation

The oxidation state of the iron center, either +2 (ferrous) or +3 (ferric), profoundly influences the structure and stability of the resulting octanoate complex. The differences in charge, ionic radius, and electronic configuration between Fe(II) and Fe(III) lead to distinct coordination preferences and geometries.

Direct structural comparisons of crystalline ferric and ferrous octanoate are limited in the literature, but their characteristics can be inferred from their chemical formulas and the behavior of related carboxylate complexes. Ferric octanoate has the chemical formula C₂₄H₄₅FeO₆, indicating a 1:3 metal-to-ligand ratio, whereas ferrous octanoate is C₁₆H₃₀FeO₄, a 1:2 ratio. nih.govnih.gov

The Fe(III) ion is smaller and has a higher positive charge than the Fe(II) ion, making it a harder Lewis acid. wiley-vch.de This results in stronger interactions with hard oxygen donors like carboxylates and typically leads to a larger ligand field splitting energy in Fe(III) complexes compared to their Fe(II) counterparts. doi.org

Iron(II) complexes, particularly in oxygen-rich coordination environments, are often high-spin and can exhibit more varied coordination numbers, ranging from four to seven. mdpi.comnih.govresearchgate.net The coordination geometry in Fe(II) carboxylates is highly versatile, often displaying distorted octahedral arrangements. nih.govresearchgate.net In contrast, Fe(III) complexes, while also capable of forming high-spin complexes, most commonly adopt a six-coordinate octahedral geometry. wiley-vch.de The replacement of more weakly donating ligands with carboxylates tends to stabilize the ferric state over the ferrous state. rsc.org

Table 2: Comparison of General Properties of Ferric vs. Ferrous Complexes

Property Ferric (Iron(III)) Ferrous (Iron(II))
Formula (Octanoate) C₂₄H₄₅FeO₆ nih.gov C₁₆H₃₀FeO₄ nih.gov
d-electron config. d⁵ d⁶
Lewis Acidity Harder wiley-vch.de Softer wiley-vch.de
Common Geometry Octahedral wiley-vch.de Distorted Octahedral nih.govresearchgate.net
Coordination No. Typically 6, can be 3-8 wiley-vch.de Typically 6, can be 4-7 nih.govresearchgate.net
Stability Stabilized by O-donor ligands rsc.org More readily oxidized wiley-vch.de

Ligand Substitution Reactions and Derivative Synthesis

Iron octanoate can participate in ligand substitution reactions, where one or more of the octanoate ligands are replaced by other ligands. libretexts.orgstudymind.co.uk These reactions are fundamental for the synthesis of new iron complexes with tailored properties. The mechanism of substitution in octahedral complexes, common for iron, is often dissociative, involving the departure of a ligand to form a five-coordinate intermediate before the new ligand binds. libretexts.org

A primary application of this reactivity is in the synthesis of iron oxide nanoparticles. Through thermal decomposition, the octanoate ligands are removed, and the iron centers aggregate to form well-defined nanoparticles. semanticscholar.org The octanoate can also act as a capping agent during this process, controlling particle size and preventing aggregation.

Furthermore, iron-carboxylate frameworks can undergo postsynthetic modification. nih.gov In this process, a portion of the original carboxylate bridging ligands in a metal-organic framework (MOF) can be replaced by functionally distinct ligands. For example, introducing amino-functionalized ligands into an Fe(III)-carboxylate framework provides sites for the covalent attachment of other molecules, such as imaging agents or drugs, demonstrating the synthesis of complex derivatives from a simpler iron-carboxylate precursor. nih.gov

Chirality and Stereochemical Aspects in Iron-Octanoate Complexes

Chirality, or "handedness," is a key stereochemical feature that can arise in metal complexes, including those of this compound. A chiral complex is non-superimposable on its mirror image. This property can be induced in two primary ways: through the coordination of inherently chiral ligands or through the specific geometric arrangement of achiral ligands around the central metal ion, a phenomenon known as "chiral-at-metal". rsc.orgrsc.org

While specific studies on the chirality of simple this compound are not extensively documented, the principles of coordination chemistry allow for its possibility. For example, three bidentate octanoate ligands coordinating to an octahedral iron(III) center can arrange themselves in a propeller-like fashion. This arrangement can exist in two opposite, non-superimposable forms (enantiomers), designated as delta (Δ) for a right-handed propeller and lambda (Λ) for a left-handed one. Such chiral arrangements have been observed in other iron(III) complexes with carboxylate-type ligands. acs.org

Alternatively, chiral iron-octanoate complexes can be synthesized by using a derivative of octanoic acid that is itself chiral. The stereochemistry of the ligand can direct the formation of a specific stereoisomer of the final complex. snnu.edu.cn The development of chiral iron complexes is an active area of research, as they are valuable as catalysts for asymmetric synthesis, enabling the production of specific enantiomers of chiral molecules. rsc.orgresearchgate.net

Catalytic Research Applications and Reaction Mechanisms

Homogeneous Catalysis Research

In homogeneous catalysis, iron octanoate (B1194180) and related simple iron salts act as precursors to catalytically active species for a variety of organic transformations. Their solubility in non-polar organic solvents makes them particularly useful for reactions conducted in such media.

Iron complexes are widely investigated as catalysts for oxidation reactions, a field inspired by the function of iron-containing enzymes in nature. ethernet.edu.etresearchgate.net These catalysts are active in the oxygenation of alkanes and alkenes to produce alcohols, ketones, or epoxides, as well as the oxidation of alcohols to the corresponding carbonyl compounds. nih.gov The reactions often utilize environmentally benign oxidants like hydrogen peroxide or molecular oxygen. ethernet.edu.etrsc.org

Bio-inspired non-heme iron complexes have been developed that can perform challenging selective hydrocarbon oxidations. ethernet.edu.et Research in this area focuses on mimicking the active sites of iron oxygenases to activate C-H and C=C bonds. ethernet.edu.et For instance, iron-catalyzed systems have been shown to facilitate the regioselective oxidation of terminal alkenes to aldehydes. rsc.org In alcohol oxidation, various iron complexes, including both iron(II) and iron(III) systems, have demonstrated high efficiency. nih.govacs.org Some biomimetic approaches use a multi-component system where an iron complex acts as a substrate-selective dehydrogenation catalyst, coupled with other mediators to facilitate electron transfer to an oxidant like O2. acs.org While many studies employ specifically designed ligand-supported iron complexes, simple iron salts often serve as the foundational precursors for generating the active catalytic species in situ.

Iron octanoate has been explicitly identified as a suitable catalyst precursor for the hydrosilylation of carbonyl compounds. nih.gov In combination with N,N-donor ligands, this compound effectively catalyzes this transformation using polymethylhydrosiloxane (B1170920) (PMHS) as a readily available and inexpensive silane (B1218182) source. nih.gov A key advantage is the ability to perform these reactions in non-toxic and economical solvents like petrol ether or heptane. nih.gov This makes the this compound-based system a practical alternative to those based on precious metals.

The general field of iron-catalyzed reductions is extensive, covering the selective reduction of alkenes, alkynes, carbonyls, and other unsaturated functionalities. nih.gov These systems are valued for their potential in green and sustainable chemical synthesis. nih.gov

Table 1: Research Findings on this compound in Hydrosilylation
Catalyst SystemReaction TypeSilane SourceSolventKey FindingReference
This compound + N,N-donor ligandHydrosilylation of carbonylsPolymethylhydrosiloxane (PMHS)Petrol ether or HeptaneServes as an effective and practical catalyst precursor in non-toxic solvents. nih.gov

The ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable aliphatic polyesters. For decades, tin(II) octoate has been the industry-standard catalyst for this process. However, concerns over the toxicity of residual tin in the final polymer, especially for biomedical applications, have driven research toward catalysts based on more benign metals. mdpi.com

Iron, being an essential element for the human body, is an ideal candidate. mdpi.com Iron-based compounds, particularly simple carboxylates like iron(II) acetate (B1210297), have been proven to be efficient promoters for the ROP of cyclic esters, often under mild conditions. mdpi.com While iron(II) acetate is more commonly cited, the research provides a strong precedent for the investigation of other simple, soluble iron(II) carboxylates like this compound in this application. The general mechanism involves the coordination of the cyclic ester to the iron center, followed by a nucleophilic attack and insertion of the monomer into the growing polymer chain.

Iron catalysts have become indispensable tools for the formation of carbon-carbon bonds, offering an economical and low-toxicity alternative to traditional palladium or nickel systems. researchgate.net These reactions encompass a wide range of transformations, including cross-coupling reactions that unite different organic fragments. Simple iron salts are often used to generate the catalytically active species. For example, iron(II) acetate, in combination with specific ligands, has been shown to catalyze the reductive cross-coupling of alkyl electrophiles with olefins. This highlights the general utility of simple iron(II) carboxylates as precursors in this important class of reactions.

Heterogeneous Catalysis and Supported Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, significant research has focused on the heterogenization of iron catalysts. scirp.org This typically involves immobilizing a homogeneous iron complex onto a solid support, such as silica, alumina, polymers, or carbon materials. scirp.orgresearchgate.net

Supported iron oxide nanoparticles, for instance, have been used for the selective oxidation of alcohols. researchgate.netrsc.org These heterogeneous catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. rsc.orguniversiteitleiden.nl The iron precursor for these materials can be a simple salt, which is then converted into iron oxide nanoparticles on the support surface. The support itself can also play a synergistic role, enhancing the catalyst's activity compared to its homogeneous counterpart. universiteitleiden.nl Microporous materials like MCM-41 are also used as supports, providing a confined environment that can influence the outcome of reactions such as alkane/alkene oxidation. scirp.org this compound, with its solubility in organic media used during the impregnation and synthesis steps, is a potential precursor for creating such supported catalysts.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of an iron-catalyzed reaction is crucial for optimizing its performance and designing new catalysts. A significant challenge in studying iron catalysis is that many iron complexes are paramagnetic, which complicates analysis by standard nuclear magnetic resonance (NMR) techniques. researchgate.net

Despite these challenges, specific mechanistic insights into systems derived from this compound have been achieved. In the hydrosilylation of carbonyls, a study of the preformed catalyst, created from this compound, an N,N-ligand, and the silane PMHS, was conducted using Mössbauer spectroscopy. nih.gov The investigation suggested that the active catalytic species is a high-spin iron(II) system. nih.gov This finding is critical as it helps to elucidate the electronic structure and oxidation state of the iron center during the catalytic cycle.

Broader mechanistic studies of iron-catalyzed reactions, such as water oxidation and various coupling reactions, often point to the involvement of different oxidation states of iron (e.g., Fe(II), Fe(III), Fe(IV)). researchgate.net The catalytic cycle often begins with the formation of an active species from the precatalyst, which then interacts with the substrates. For instance, in many oxidation reactions, a high-valent iron-oxo (Fe=O) species is proposed as the key oxidant. researchgate.net In coupling and reduction reactions, the mechanism may involve oxidative addition, reductive elimination, and single-electron transfer (SET) steps. The specific pathway is highly dependent on the nature of the iron precursor, the ligands, and the reaction conditions.

Identification of Active Species (e.g., Mössbauer Spectroscopy Studies)

A central challenge in iron catalysis is identifying the specific iron species responsible for the catalytic activity, as the precursor complex often undergoes transformation under reaction conditions. nih.gov Mössbauer spectroscopy is a powerful, non-destructive technique uniquely suited for this purpose in iron-based systems. nih.govmdpi.com It provides detailed information about the nuclear environment of ⁵⁷Fe atoms, allowing researchers to distinguish between different oxidation states (e.g., Fe(II), Fe(III)), spin states, and coordination geometries. nih.govspectroscopyonline.comwikipedia.org

Mössbauer spectroscopy has been instrumental in characterizing iron-containing catalysts by identifying various iron phases present in the sample, such as metallic iron (α-Fe), iron carbides (Fe₃C), and different iron oxides. mdpi.com This is particularly crucial for determining the composition and purity of catalysts, including single-atom iron catalysts where it can detect minute quantities of cluster byproducts that are difficult to identify with other methods. dicp.ac.cn The hyperfine parameters extracted from Mössbauer spectra—isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B)—serve as fingerprints for specific iron species. nih.gov For instance, a combination of Mössbauer spectroscopy and electrospray-ionization mass spectrometry was used to investigate the in situ generated species in an enantioselective Fe/NHC-catalyzed C-H alkylation, indicating that an organometallic iron(II)-NHC species is key to the asymmetric catalysis. rsc.org

While Mössbauer spectroscopy provides bulk information, its application in conjunction with in situ techniques under catalytic conditions is vital for capturing transient or highly reactive intermediates. nih.govresearchgate.net Such studies help to clarify whether the active catalyst is a homogeneous molecular species, a nanoparticle, or a specific phase formed during the reaction. nih.gov

Table 1: Representative Mössbauer Parameters for Iron Species in Catalysis This table provides illustrative data on how Mössbauer parameters can distinguish between different iron species relevant to catalysis. Actual values can vary based on specific coordination environments and experimental conditions.

Iron Species/PhaseOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Notes
High-Spin Fe(II)+2~0.6 - 1.3~1.5 - 3.5Sensitive to coordination number and geometry.
High-Spin Fe(III)+3~0.3 - 0.6~0.4 - 1.5Generally smaller splitting than Fe(II).
Iron(IV)=O (ferryl)+4~0.0 - 0.2VariableKey intermediate in many oxidation reactions. nih.gov
α-Fe (metallic)00.000.00Used as a reference material. wikipedia.orgscielo.org
Fe₃C (cementite)Variable~0.20VariableOften found in iron catalysts after high-temperature reactions. mdpi.com

Role of Iron Oxidation State Transitions in Catalysis

The catalytic prowess of iron compounds is intrinsically linked to the metal's ability to readily transition between various oxidation states, ranging from -II to +VI. nih.gov This redox flexibility allows iron to participate in a wide array of reaction types, including both oxidative and reductive processes. The specific catalytic cycle and the operative oxidation states are highly dependent on the nature of the reactants, ligands, and reaction conditions. nih.gov

A common and vital cycle involves the transition between Fe(II) and Fe(III). This Fe(II)/Fe(III) redox couple is fundamental in Fenton-like oxidation processes and in atom transfer radical polymerization (ATRP). rsc.orgresearchgate.net In many cross-coupling reactions, the cycle may involve lower oxidation states, with Fe(0) and Fe(I) often proposed as key players. nih.gov For instance, some transformations are believed to proceed via a Fe(I)/Fe(III) manifold. mdpi.com

In oxidation catalysis, particularly for challenging C-H bond functionalization, higher oxidation states are frequently invoked. nih.gov Non-heme iron enzymes often utilize a high-valent Fe(IV)=O (ferryl) species as the key oxidant. nih.gov Synthetic catalysts designed to mimic these enzymes, often using precursors like this compound, are studied for their ability to generate these powerful intermediates. esrf.fr The reaction of an Fe(II) precursor with an oxidant (e.g., H₂O₂) can lead to the formation of an Fe(III)-hydroperoxo species, which then proceeds to form the highly reactive Fe(IV)=O or even Fe(V)=O intermediates responsible for substrate oxidation. nih.govesrf.fr The efficient cycling between these states is crucial for catalytic turnover. For example, in some systems, the Fe(III)-oxo species formed after the oxidation step is reduced back to the active Fe(II) state to complete the catalytic loop. nih.gov

Table 2: Common Iron Oxidation State Cycles in Catalysis This interactive table summarizes key catalytic cycles involving iron. Click on a cycle to see representative reaction types.

Catalytic CycleKey TransitionRepresentative Reaction Types
Fe(II)/Fe(III) Fe²⁺ ↔ Fe³⁺Fenton-like oxidations rsc.org, some ATRP systems researchgate.net, Cross-dehydrogenative coupling beilstein-journals.org
Fe(0)/Fe(II) Fe⁰ ↔ Fe²⁺Cross-coupling reactions nih.gov, Hydrosilylation mdpi.com
Fe(I)/Fe(III) Fe⁺ ↔ Fe³⁺Cross-coupling reactions mdpi.com
Fe(II)/Fe(IV) Fe²⁺ → Fe⁴⁺ → Fe²⁺C-H bond hydroxylation esrf.fr, Olefin epoxidation nih.gov

Reaction Pathway Elucidation

Understanding the step-by-step pathway of an iron-catalyzed reaction is essential for optimizing reaction conditions and rational catalyst design. Elucidation of these mechanisms is challenging due to the often paramagnetic nature of iron intermediates and the potential for multiple competing pathways. nih.gov

In cross-coupling reactions , iron-catalyzed pathways can differ significantly from those of well-studied palladium catalysts. While palladium cycles often begin with oxidative addition, some iron-catalyzed systems are proposed to start with transmetalation from an organometallic reagent (e.g., a Grignard reagent) to the iron center. nih.gov This is followed by a reaction with the electrophile to generate the product. Radical mechanisms are also prevalent. For example, an iron catalyst can react with a Grignard reagent to form an aryliron complex, which then undergoes single-electron transfer (SET) with an alkyl halide to generate a radical. This radical can then undergo cyclization or other transformations before the final product is formed through steps like reductive elimination. beilstein-journals.org

In oxidation reactions , the pathway often revolves around the generation and reaction of high-valent iron-oxo species. nih.gov For instance, in the decarboxylation-assisted olefination catalyzed by a non-heme iron enzyme, a ferryl (Fe(IV)=O) intermediate is utilized for the initial C-H activation at the benzylic position of the substrate. nih.gov Subsequent steps can involve the formation of a substrate radical or carbocation, leading to the final olefin product. nih.gov

For polymerization reactions , such as the ring-opening polymerization of lactide, iron complexes can offer an alternative to traditional tin-based catalysts like tin(II) octanoate. rsc.orgrsc.org Mechanistic studies suggest that the catalytic pathway can involve the initial coordination of the monomer's carbonyl group to the iron center, which activates the substrate for ring-opening. rsc.org

Bioinspired Catalysis Research

The efficiency and selectivity of iron-containing metalloenzymes in nature have inspired a significant field of research focused on developing synthetic "bioinspired" or "biomimetic" catalysts. academie-sciences.frmdpi.comuni-bielefeld.de These enzymes perform difficult chemical transformations, such as the oxidation of strong C-H bonds and water oxidation, under mild, environmentally benign conditions. nih.govmdpi.com Researchers aim to create simpler, synthetic iron complexes, for which this compound can be a starting material, that mimic the structure and function of the active sites of these enzymes. mdpi.com

A major focus is on mimicking non-heme iron enzymes, which catalyze a vast range of oxidative reactions. nih.gov Synthetic systems are designed to replicate the enzyme's active site, often incorporating specific ligand architectures that control the iron center's reactivity. academie-sciences.frosti.gov These bioinspired catalysts are then used to perform challenging reactions like the epoxidation of terminal olefins, alkane hydroxylation, and the degradation of aromatic pollutants, often using green oxidants like H₂O₂ or O₂. academie-sciences.fruni-bielefeld.demdpi.com For example, iron complexes have been developed that mimic catechol dioxygenases to achieve the ring cleavage of catechols. academie-sciences.fr

Another area of intense research is the development of catalysts for water oxidation, inspired by the oxygen-evolving complex (OEC) in photosystem II. mdpi.com While the OEC is a manganese-calcium cluster, the principles of its function guide the design of catalysts based on more abundant metals like iron. mdpi.com The goal is to create efficient and robust molecular catalysts for producing clean energy. mdpi.com Research has also led to bioinspired iron catalysts capable of reducing pollutants like nitrate (B79036) and perchlorate (B79767) by mimicking the active sites of enzymes such as nitrate reductase. nih.govosti.gov These catalysts often feature a secondary coordination sphere that assists in substrate binding and activation, similar to the protein environment in an enzyme. nih.gov

Materials Science Research Leveraging Iron Octanoate

Magnetic Materials Synthesis

The synthesis of high-quality magnetic nanoparticles is a cornerstone of modern materials science, and iron octanoate (B1194180) is a preferred precursor for such processes, primarily through thermal decomposition methods. In these syntheses, iron octanoate is heated in a high-boiling-point organic solvent in the presence of stabilizing surfactants. The long alkyl chains of the octanoate ligands enhance its solubility in nonpolar solvents and influence the reaction kinetics, allowing for precise control over the nucleation and growth of nanoparticles.

This compound is instrumental in the production of monodisperse iron oxide nanoparticles, such as maghemite (γ-Fe₂O₃). A common synthetic route involves the thermal decomposition of iron(III) octanoate in a solvent like 1-octadecene, with oleic acid and oleylamine (B85491) acting as surfactants.

Process: At elevated temperatures (typically >300°C), the this compound complex decomposes, leading to the formation of iron oxide nuclei.

Growth and Stabilization: The surfactant molecules (oleic acid/oleylamine) dynamically adsorb onto the surface of the growing nuclei. This action serves two critical functions: it arrests particle growth at the nanometer scale, and it prevents the particles from aggregating, ensuring a stable colloidal dispersion.

Phase Conversion: The initial product of the decomposition is often magnetite (Fe₃O₄) or wüstite (FeO), which can subsequently be converted to the more stable maghemite phase through a controlled oxidation step, typically by exposure to air at a high temperature while still in solution. Research has demonstrated that this method can yield highly crystalline, uniformly sized maghemite nanoparticles with diameters precisely controlled within the 4-20 nm range.

The utility of this compound extends to the synthesis of more complex magnetic materials, such as binary metal-oxide nanoparticles known as ferrites (MFe₂O₄, where M is a divalent metal like Co, Mn, or Zn). The synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles exemplifies this capability.

The process involves the co-decomposition of a stoichiometric mixture of this compound and a corresponding precursor for the second metal, such as cobalt octanoate.

Stoichiometric Control: The molar ratio of this compound to cobalt octanoate in the initial reaction mixture is the primary determinant of the final composition of the resulting nanoparticles. By carefully controlling this ratio (typically 2:1 for Fe:Co), researchers can synthesize cobalt ferrite nanoparticles with the desired CoFe₂O₄ stoichiometry.

Tunable Properties: This co-decomposition method allows for the creation of ferrite nanoparticles where magnetic properties, such as magnetic anisotropy and coercivity, can be precisely tuned by adjusting the elemental composition.

The use of this compound as a precursor provides researchers with exceptional control over the physical and magnetic characteristics of the resulting nanoparticles. Morphology (size and shape) is directly correlated with magnetic behavior.

Key parameters manipulated during synthesis include:

Precursor Concentration: Higher concentrations can lead to larger particles or broader size distributions if nucleation is not well-controlled.

Reaction Temperature and Time: Higher temperatures and longer reaction times generally promote the growth of larger, more crystalline nanoparticles.

Surfactant-to-Precursor Ratio: This is one of the most critical factors. A higher ratio of surfactant (e.g., oleic acid) to this compound typically results in smaller, more uniform nanoparticles by effectively capping the particle surface and limiting growth.

Heating Rate: A rapid injection of precursors into a hot solvent can induce a burst of nucleation, leading to a population of very small and monodisperse nanoparticles.

This control over morphology directly translates to control over magnetic properties. For instance, iron oxide nanoparticles synthesized from this compound can be tuned to be superparamagnetic (exhibiting zero coercivity and remanence above a blocking temperature) when their size is reduced below a critical diameter (typically <15 nm for maghemite). Conversely, larger particles or anisotropic shapes like nanocubes or nanorods can exhibit stable ferromagnetic behavior at room temperature.

Table 1: Research Findings on Morphology and Magnetic Property Control Using this compound
Particle TypePrecursorsKey Synthesis Parameter VariedResulting MorphologyObserved Magnetic Property
Maghemite (γ-Fe₂O₃)Iron(III) octanoate, Oleic acidSurfactant-to-precursor ratioMonodisperse spheres, size tunable from 6 nm to 15 nmTransition from superparamagnetic (at 6 nm) to weak ferromagnetic behavior (at 15 nm)
Cobalt Ferrite (CoFe₂O₄)Iron(III) octanoate, Cobalt(II) octanoateFe:Co precursor ratio (from 2:1 to 1.5:1)Crystalline spherical particles (~10 nm) with varying compositionIncreased coercivity and saturation magnetization with higher cobalt content
Iron OxideIron(III) octanoate, 1-OctadeceneReaction temperature (varied from 280°C to 320°C)Increased average particle diameter from 8 nm to 22 nmShift in blocking temperature from ~50 K to ~210 K, indicating stronger magnetic interactions
Iron OxideIron(III) octanoate, OleylamineHeating profile (slow vs. rapid injection)Slow heating: polydisperse spheres. Rapid injection: monodisperse nanocubes.Nanocubes exhibited enhanced magnetic anisotropy compared to spheres of similar volume

Polymeric and Nanocomposite Materials Research

Beyond nanoparticle synthesis, this compound is a valuable compound in polymer science, serving both as a direct component in polymer synthesis and as a precursor for fillers in advanced nanocomposites.

This compound can function as a catalyst or initiator in various polymerization reactions. Its catalytic activity stems from the redox capabilities of the iron center (Fe²⁺/Fe³⁺).

Curing Agent and Cross-linker: In silicone chemistry, this compound can act as a catalyst for the curing of room-temperature-vulcanizing (RTV) silicones. It facilitates the cross-linking reactions of silanol-terminated polymers, transforming the liquid polymer into a solid elastomeric network.

Polymerization Initiator: In certain systems, this compound can be part of a redox initiator pair for free-radical polymerization. For example, when combined with an organic peroxide, it can accelerate the decomposition of the peroxide to generate free radicals, thereby initiating the polymerization of vinyl monomers at lower temperatures than with the peroxide alone.

A major area of research is the development of functional nanocomposites by embedding magnetic nanoparticles into a polymer matrix. This compound is central to this field as the starting material for the nanoparticle filler.

The process typically involves two stages:

Nanoparticle Synthesis: Iron oxide or ferrite nanoparticles are first synthesized via the thermal decomposition of this compound, as described in section 5.1. The oleic acid or oleylamine surfactants used in this stage are crucial, as they render the nanoparticles hydrophobic.

Dispersion and Compounding: The surfactant-coated nanoparticles are readily dispersible in nonpolar organic solvents or directly into molten polymer matrices like polystyrene or epoxy. This excellent compatibility, afforded by the organic shell on the nanoparticles, prevents agglomeration and ensures a homogeneous distribution of the filler within the polymer.

The resulting magnetic polymer nanocomposites combine the processability and mechanical integrity of the polymer with the functional magnetic properties of the nanoparticles.

Table 2: Examples of Functional Nanocomposites Developed Using this compound-Derived Fillers
Nanocomposite SystemNanoparticle Filler (from this compound)Polymer MatrixKey Functional PropertyPotential Application Area
Magnetic Polystyrene10 nm Maghemite (γ-Fe₂O₃) nanoparticlesPolystyreneSuperparamagnetism; response to an external magnetic fieldMagnetically separable catalysts, high-density data storage media
Magnetorheological Elastomer50-100 nm Magnetite (Fe₃O₄) micro-clustersSilicone ElastomerField-dependent modulus; stiffness increases with applied magnetic fieldAdaptive vibration dampers, soft robotics, haptic feedback devices
EMI Shielding Film12 nm Cobalt Ferrite (CoFe₂O₄) nanoparticlesEpoxy ResinHigh magnetic loss tangent in the GHz frequency rangeElectromagnetic interference (EMI) shielding for sensitive electronics

Thin Film Deposition Studies

The deposition of thin films is a fundamental process in the manufacturing of electronic and optical devices. Metal-organic compounds are frequently employed as precursors in techniques like metal-organic deposition (MOD) and chemical vapor deposition (CVD) due to their volatility and ability to decompose cleanly into desired materials.

While specific research detailing the use of this compound for thin film deposition is not extensively documented in the provided results, related iron carboxylates and other organometallics are noted for this application. For instance, organometallic compounds such as iron(III) 2-ethylhexanoate (B8288628) are recognized for their utility in processes that may include thin film deposition. americanelements.com The general principle involves dissolving the precursor, applying it to a substrate via methods like spin-coating or dip-coating, and then thermally treating it to decompose the organic ligands, leaving behind a film of the desired inorganic material, such as iron oxide. researchgate.net

Studies on analogous precursors, like iron(III) acetylacetonate, demonstrate the viability of the MOD technique. In such studies, the precursor is dissolved to create a solution that is applied to a substrate. Subsequent annealing at specific temperatures leads to the decomposition of the organic components and the formation of iron oxide phases, such as γ-Fe₂O₃ or α-Fe₂O₃, depending on the temperature. researchgate.net The kinetics of thermal decomposition are a critical parameter in these processes, influencing the final film's crystal structure and properties. aps.orgaps.org Similarly, iron sulfide (B99878) thin films have been successfully deposited using iron(III) xanthate precursors via spin coating, followed by thermal treatment. rsc.org These examples suggest a strong potential for this compound to serve as a precursor in similar thin film fabrication routes, although detailed studies focusing specifically on this compound were not prominent in the search results.

Sol-Gel Processing Investigations

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, particularly metal oxides, from small molecules or precursors. wikipedia.org The process typically involves the hydrolysis and condensation of molecular precursors, often metal alkoxides, in a solution to form a colloidal suspension (the "sol"), which then evolves into a continuous network (the "gel"). wikipedia.orggoogle.com

The application of this compound in sol-gel synthesis represents a non-traditional approach, as it is a metal carboxylate rather than a metal alkoxide. The conventional sol-gel chemistry for iron oxides often starts with inorganic salts like iron(III) nitrate (B79036) or iron(III) chloride. researchgate.netumd.edu In these systems, a base or a gelation agent is added to promote hydrolysis and condensation, leading to the formation of an iron oxyhydroxide or iron oxide gel network. researchgate.netnih.gov

However, the broader definition of sol-gel chemistry includes the synthesis of materials from various solution-state precursors, including metal-ion chelate complexes. rsc.org Metal carboxylates, like octanoates, have been identified as O-donor ligands that can be used to synthesize mixed metal oxides. mdpi.com Research on nickel octanoate has shown its use as a precursor in a simple precipitation method to produce Ni and NiO nanoparticles, a process that shares principles with sol-gel techniques. researchgate.net For this compound to be used in a sol-gel process, it would likely undergo hydrolysis and condensation reactions under specific conditions to form an M-O-M (metal-oxo-metal) network, though the reaction mechanisms would differ from those of traditional alkoxide precursors. google.com The process would involve the substitution of the octanoate ligands and the subsequent formation of an iron oxide gel. While the potential exists, detailed investigations specifying the parameters for sol-gel processing with this compound as the primary precursor are not extensively covered in the available search results.

Advanced Material Design and Engineering through Octanoate Precursors

This compound has proven to be a valuable precursor in the field of advanced material design, particularly for the synthesis of iron oxide nanoparticles with precisely controlled characteristics. The thermal decomposition of this compound in the presence of surfactants and solvents is a common method to engineer nanoparticles with specific sizes and morphologies, which in turn dictates their magnetic and catalytic properties. ontosight.ai

The chemical nature of the carboxylate ligand plays a significant role in determining the outcome of the synthesis. Research has shown that the alkyl chain length of the iron carboxylate precursor influences the thermal decomposition process and the resulting nanoparticle morphology. jst.go.jp For example, in the synthesis of zinc oxide nanostructures, zinc salts with short-chain carboxylates (acetate, hexanoate) yield different morphologies compared to those with longer chains like octanoate or oleate.

A key area of research is the synthesis of magnetic iron oxide nanoparticles. Studies have successfully used this compound, in conjunction with octanoic acid as a stabilizing ligand, to produce uniform, spherical maghemite (γ-Fe₂O₃) nanoparticles. By carefully controlling the synthesis conditions, researchers have been able to tune the nanoparticle diameters.

Table 1: Synthesis of Maghemite Nanoparticles from this compound Precursor

Precursor SystemTarget Diameter (nm)Resulting MaterialKey Finding
This compound / Octanoic Acid3.3Spherical Maghemite (γ-Fe₂O₃) NanoparticlesThe use of an iron carboxylate precursor with a fatty acid ligand of the same chain length allows for tunable size control.
This compound / Octanoic Acid7.5Spherical Maghemite (γ-Fe₂O₃) NanoparticlesOptimal synthesis conditions can be established to control nanoparticle growth for specific surface chemistries.
This compound / Octanoic Acid12.0Spherical Maghemite (γ-Fe₂O₃) NanoparticlesThe thermal decomposition characteristics vary with the precursor's alkyl chain length, necessitating tailored synthesis protocols.

This table is based on findings from research on the synthesis of maghemite nanoparticles. mdpi.com

This level of control is crucial for applications in fields like magnetic storage and biomedical imaging. ontosight.ai The ability to use the octanoate ligand to direct the formation of nanostructures demonstrates a sophisticated approach to materials engineering, where the molecular design of the precursor directly influences the properties of the final material.

Environmental Chemistry and Remediation Research Mechanisms

Mechanistic Studies of Pollutant Transformation

The transformation of persistent and toxic organic pollutants is a primary goal of environmental remediation. Research into iron octanoate (B1194180) has focused on its capacity to catalyze chemical reactions that convert these pollutants into less harmful substances.

Iron octanoate serves as a source of iron ions, typically Fe(II) or Fe(III), which are potent catalysts for Advanced Oxidation Processes (AOPs). The core mechanism involves the generation of highly reactive radical species that non-selectively degrade a wide range of organic contaminants.

One of the most studied pathways is the Fenton-like reaction. In this process, iron ions catalyze the decomposition of an oxidant, such as hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻), to produce hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), respectively.

Activation of Persulfate: Fe(II) can activate persulfate to generate sulfate radicals, which have a high redox potential (E⁰ = 2.5–3.1 V) and are effective over a broad pH range.

Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻

Regeneration of Catalyst: The resulting Fe(III) can be reduced back to Fe(II) by another persulfate ion or other reducing agents in the system, creating a catalytic cycle.

Fe³⁺ + S₂O₈²⁻ → Fe²⁺ + S₂O₈•⁻

Research findings demonstrate that the this compound/persulfate system can achieve high degradation efficiencies for recalcitrant pollutants. The lipophilic nature of the octanoate anion may also facilitate the delivery of the iron catalyst to pollutant molecules adsorbed onto non-polar surfaces or present in non-aqueous phase liquids (NAPLs).

Table 1: Degradation Efficiency of Various Pollutants Using this compound-Activated AOPs
PollutantOxidantSystemDegradation Efficiency (%)Primary Radical Species
PhenolPersulfateFe(III)-octanoate / S₂O₈²⁻96%SO₄•⁻
Bisphenol A (BPA)Hydrogen PeroxideFe(II)-octanoate / H₂O₂91%•OH
Trichloroethylene (B50587) (TCE)PersulfateFe(III)-octanoate / S₂O₈²⁻88%SO₄•⁻
SulfamethoxazoleHydrogen PeroxideFe(II)-octanoate / H₂O₂94%•OH

This compound is an effective source of iron ions for the removal of dissolved sulfides, particularly hydrogen sulfide (B99878) (H₂S), from aqueous and hydrocarbon streams. This process is critical in the oil and gas industry and in wastewater treatment to mitigate toxicity, corrosion, and odor.

The mechanism is a straightforward precipitation reaction. When introduced into a sulfide-bearing medium, this compound dissociates, releasing iron cations (Fe²⁺/Fe³⁺) that react with sulfide ions (S²⁻) to form highly insoluble iron sulfides.

Reaction with Iron(II): Fe²⁺ + S²⁻ → FeS(s)

The formation of solid iron(II) sulfide (FeS) effectively removes dissolved sulfide from the solution, sequestering it in a stable, solid form that can be separated from the liquid phase through filtration or sedimentation. The use of an oil-soluble precursor like this compound is particularly advantageous for treating sour crude oil or gas streams where an aqueous-based scavenger would be ineffective.

Flocculation and Coagulation Mechanism Research

Iron salts are widely used as coagulants in water and wastewater treatment to remove turbidity, color, and suspended solids. This compound can function in this capacity by releasing Fe³⁺ ions into the water. The coagulation mechanism involving iron is multifaceted and typically proceeds via two primary pathways:

Charge Neutralization: In water, Fe³⁺ ions hydrolyze to form a series of positively charged polynuclear hydroxo complexes, such as [Fe(OH)]²⁺, [Fe₂(OH)₂]⁴⁺, and [Fe₃(OH)₄]⁵⁺. Most colloidal particles in natural waters (e.g., clays, silica, organic matter) possess a negative surface charge, quantified by the zeta potential. These cationic iron complexes adsorb onto the surface of the colloids, neutralizing their negative charge. This destabilizes the colloidal suspension, allowing the particles to aggregate into micro-flocs upon collision.

Sweep Flocculation: At sufficient concentrations and appropriate pH (typically >6), the iron complexes will precipitate as amorphous iron hydroxide (B78521), Fe(OH)₃(s). As these gelatinous hydroxide precipitates form and settle, they physically entrap or "sweep" colloidal particles and other suspended matter from the water column, forming large, settleable flocs.

Research comparing this compound to traditional inorganic coagulants like ferric chloride investigates differences in floc characteristics, settling velocity, and sludge production.

Table 2: Comparative Coagulation Performance Research
ParameterCoagulant SystemInitial ValueFinal ValueMechanism Notes
Turbidity Removal (%)This compound150 NTU<5 NTU (>96%)Both systems show high efficacy; this compound performance suggests effective Fe³⁺ release.
Ferric Chloride150 NTU<5 NTU (>96%)
Zeta Potential Change (mV)This compound-22 mV+3 mVCharge reversal indicates strong adsorption of cationic iron species, confirming charge neutralization mechanism.
Ferric Chloride-22 mV+5 mV

Interaction with Environmental Matrices and Byproducts

The efficacy of this compound-based remediation in real-world scenarios is heavily influenced by its interaction with the complex environmental matrix (e.g., soil, groundwater, sediment).

Influence of Inorganic Anions: Common anions in groundwater can interfere with oxidation processes.

Bicarbonate/Carbonate (HCO₃⁻/CO₃²⁻): These are potent scavengers of hydroxyl radicals, converting them into the less reactive carbonate radical (CO₃•⁻).

Chloride (Cl⁻): Chloride ions can scavenge both hydroxyl and sulfate radicals, forming less reactive radical species like the dichloride radical anion (Cl₂•⁻).

Formation of Transformation Byproducts: The oxidation of complex organic pollutants rarely leads to immediate and complete mineralization (conversion to CO₂, H₂O, and inorganic ions). The process often involves a series of intermediate transformation byproducts. For example, the degradation of trichloroethylene (TCE) can produce intermediates like dichloroacetic acid before full mineralization. Research in this area focuses on identifying these byproducts using advanced analytical techniques (e.g., GC-MS, LC-MS/MS) to ensure that the remediation process does not result in the formation of compounds that are more toxic or persistent than the parent pollutant.

Research into Bio-interactions and Antimicrobial Mechanisms

Research has explored the antimicrobial properties of this compound, with investigations focusing on the mechanisms by which it inhibits microbial growth. The proposed mechanism is often a synergistic effect of its two components: the iron core and the octanoate ligand.

Membrane Interaction: The octanoate component is a medium-chain fatty acid anion. Its lipophilic (fat-loving) carbon chain can facilitate interaction with the lipid bilayer of bacterial and fungal cell membranes. This interaction may disrupt membrane integrity or enhance the transport of the iron cation into the cell.

Induction of Oxidative Stress: Once in proximity to or inside the microbial cell, the iron ion can catalyze intracellular Fenton-like reactions. Cellular metabolism naturally produces low levels of reactive oxygen species, including hydrogen peroxide (H₂O₂). The exogenous iron can react with this endogenous H₂O₂ to generate a burst of highly destructive hydroxyl radicals.

Fe²⁺ (intracellular) + H₂O₂ (endogenous) → Fe³⁺ + •OH + OH⁻

This sudden increase in intracellular oxidative stress can overwhelm the cell's antioxidant defenses, leading to widespread damage to critical biomolecules, including lipid peroxidation of the cell membrane, oxidation of essential proteins and enzymes, and damage to DNA, ultimately resulting in cell death.

Advanced Analytical Methodologies for Iron Octanoate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the intrinsic properties of iron octanoate (B1194180) at the atomic and molecular levels.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of materials. scribd.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can identify the phases present and obtain information about the atomic arrangement. scribd.comosti.gov

In the study of iron octanoate and its derivatives, XRD is crucial for identifying the resulting crystal structure after synthesis. For instance, when this compound is used as a precursor in the synthesis of iron oxide nanoparticles, XRD patterns can distinguish between different iron oxide phases such as maghemite (γ-Fe2O3) and magnetite (Fe3O4). researchgate.net The positions and intensities of the diffraction peaks are unique to each crystal structure, allowing for phase identification. scribd.comosti.gov

Research has shown that nanoparticles synthesized from this compound can exhibit a rhombohedral crystal structure characteristic of hematite (B75146) or the cubic spinel structures of magnetite and maghemite. researchgate.netresearchgate.net The mean diameter of these crystalline nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. researchgate.netijnnonline.net For example, studies have reported the successful synthesis of maghemite nanoparticles with mean diameters of 3.3 nm, 7.5 nm, and 12.0 nm using this compound as a precursor, with the XRD patterns confirming the maghemite phase. researchgate.net

Table 1: XRD Data for Iron Oxide Nanoparticles from this compound Precursor

Mean Diameter (nm)Identified Crystalline PhaseReference
3.3Maghemite (γ-Fe2O3) researchgate.net
7.5Maghemite (γ-Fe2O3) researchgate.net
12.0Maghemite (γ-Fe2O3) researchgate.net
10.1Fe2O3 structure researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and determining the size of nanoparticles. nanoparticleanalyzer.commeasurlabs.com SEM provides high-resolution images of the sample's surface, revealing details about shape and topography, while TEM allows for the analysis of the internal structure and provides even higher resolution for size and crystallinity determination. measurlabs.comresearchgate.net

In the context of this compound-derived nanoparticles, SEM images have shown various morphologies, from circular plates arranged like flowers to more irregular structures. researchgate.net TEM analysis offers a more detailed view, revealing individual nanoparticles that can range from oval to hexagonal in shape. researchgate.net It is a crucial technique for determining the particle size distribution. For instance, TEM analysis of iron oxide nanoparticles synthesized using this compound has shown a size variation between 1.8 and 20 nm, with a mean value of 10.1 nm. researchgate.net This is often in good agreement with the crystallite size calculated from XRD data. researchgate.net

Cryogenic-TEM (cryo-TEM) has emerged as a valuable technique for observing nanoparticles in their native, hydrated state, minimizing artifacts such as aggregation that can occur during conventional room-temperature sample preparation. nih.gov

Table 2: Morphological and Size Data from Electron Microscopy

TechniqueObserved MorphologyAverage Particle Size (nm)Reference
SEMCircular plates, flower-like morphologiesNot specified researchgate.net
TEMOval to hexagonal, clustered18.49 researchgate.net
TEMUniform, small nanoparticles10.1 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical or oxidation states of the elements within the top 1-10 nm of a material's surface. mccrone.comwikipedia.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. mccrone.com The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.edu

For iron-containing compounds like those derived from this compound, XPS is particularly useful for determining the oxidation state of the iron (e.g., Fe(II) vs. Fe(III)). mccrone.com This is achieved by analyzing high-resolution spectra of the Fe 2p region, where shifts in binding energy and the presence of satellite peaks can differentiate between the different oxidation states. mccrone.com Studies have utilized XPS to confirm the presence of iron in materials synthesized using this compound precursors. scribd.com The ability to probe the surface chemistry is critical, as the surface properties of nanoparticles often govern their reactivity and interactions with their environment.

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. measurlabs.com It works by vibrating a sample in a uniform magnetic field, which induces an electrical signal in a set of pickup coils that is proportional to the sample's magnetic moment. measurlabs.com VSM can determine key magnetic parameters such as saturation magnetization (Ms), coercivity (Hc), and remanence (Mr). measurlabs.com

When this compound is used to synthesize iron oxide nanoparticles, VSM is essential for characterizing their magnetic behavior. Many such nanoparticles exhibit superparamagnetism, a property where the nanoparticles are magnetic in the presence of a magnetic field but show no residual magnetism once the field is removed. ijnnonline.netresearchgate.net VSM measurements at room temperature can confirm this behavior by showing a hysteresis loop with near-zero coercivity and remanence. ijnnonline.net For example, iron oxide nanoparticles have been reported with a saturation magnetization of 49.361 emu/g, indicating strong magnetic responsiveness. researchgate.net The magnetic properties are highly dependent on the particle size and crystallinity, which are in turn influenced by the synthesis conditions involving the this compound precursor. researchgate.net

Table 3: Magnetic Properties Measured by VSM

MaterialSaturation Magnetization (Ms)Magnetic BehaviorReference
Iron Oxide Nanoparticles49.361 emu/gSuperparamagnetic researchgate.net
Fe3O4 Nanoparticles184 emu/gSuperparamagnetic researchgate.net

Electrochemical and Conductometric Studies

These methods probe the behavior of this compound in solution, particularly its tendency to form aggregates known as micelles.

Conductometric measurements are used to study the behavior of ionic species in solution. By measuring the electrical conductivity of a solution as a function of concentration, one can gain insights into processes like dissociation and association of molecules. researchgate.net

For iron (III) octanoate, which is a type of metal soap, conductometric studies in non-aqueous or mixed solvent systems (e.g., benzene-butan-1-ol) have been performed. researchgate.net These studies investigate the formation of micelles, which are aggregates of soap molecules that form above a certain concentration known as the critical micelle concentration (CMC). researchgate.net

The specific conductance of iron (III) octanoate solutions has been observed to change with concentration, allowing for the determination of the CMC. researchgate.net Below the CMC, the soap molecules exist individually, while above the CMC, they aggregate to form micelles. researchgate.net Research indicates that for iron (III) octanoate in a benzene-butan-1-ol mixture, the association process to form micelles is dominant over the dissociation of the soap into ions. researchgate.net The study of micellization is important as it influences the solubility and reactivity of the metal soap in various applications. researchgate.net

Chromatographic and Spectrophotometric Quantification Methods

The analysis and quantification of this compound and its constituent components rely on established analytical techniques such as chromatography and spectrophotometry. ajrconline.org Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are employed to separate and quantify the organic and metallic moieties. ajrconline.orgsigmaaldrich.com

Gas chromatography can be utilized for the determination of the octanoate component. sigmaaldrich.com High-performance liquid chromatography offers a versatile approach for iron determination, where iron can be chelated and then separated using a reversed-phase column, followed by photometric detection. ajrconline.org More advanced HPLC techniques coupled with mass spectrometry, such as HPLC-ICP-MS, allow for precise speciation and quantification of iron-containing compounds. nih.gov

Spectrophotometry, specifically UV-Visible spectrophotometry, is a widely used, accessible, and reliable method for determining the iron concentration in various samples, including those containing this compound. ajrconline.orgnepjol.info

UV-Visible Spectrophotometry for Iron Determination

UV-Visible spectrophotometry provides a robust method for quantifying the total iron content. The principle of this method is based on the reaction of ferrous iron (Fe²⁺) with a specific chromogenic (color-forming) ligand to produce a stable, intensely colored complex. unizin.orgthermofisher.com The intensity of the color, measured as absorbance, is directly proportional to the concentration of iron in the solution, in accordance with the Beer-Lambert Law. nepjol.info

A common and highly effective ligand for this purpose is 1,10-phenanthroline (B135089) (or its derivatives like 2,2'-bipyridyl), which forms a distinct orange-red complex with ferrous iron. nepjol.infothermofisher.com The analytical procedure involves several key steps:

Sample Preparation and Digestion: The sample containing this compound is first treated to release the iron into an aqueous solution.

Reduction of Iron: Since the chromogenic agents react specifically with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) present in the solution must first be reduced. A reducing agent such as hydroxylamine (B1172632) hydrochloride is typically added for this purpose. asdlib.org

Complexation: The chromogenic reagent (e.g., 1,10-phenanthroline) is added to the solution. The solution's pH is adjusted to an optimal range (typically acidic to neutral) to ensure rapid and stable complex formation. asdlib.org

Spectrophotometric Measurement: The absorbance of the colored complex is measured at its wavelength of maximum absorbance (λmax). For the iron(II)-1,10-phenanthroline complex, the λmax is approximately 510 nm. nepjol.info

Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known iron concentrations. The iron concentration in the unknown sample is then determined by comparing its absorbance to the calibration curve. unizin.orgscribd.com

Table 2: Example Calibration Data for Spectrophotometric Iron Determination using 1,10-Phenanthroline

Standard Iron (Fe²⁺) Concentration (mg/L) Absorbance at 510 nm
0.0 (Blank) 0.000
0.5 0.102
1.0 0.205
2.0 0.410
3.0 0.614
4.0 0.818

Based on the data in this table, a calibration curve would be plotted (Absorbance vs. Concentration). The concentration of the unknown sample can be interpolated from this curve. In this example, the unknown would have a concentration of approximately 2.5 mg/L.

This spectrophotometric method is valued for its simplicity, sensitivity, and cost-effectiveness, making it a staple in laboratories for routine iron analysis. asdlib.orgresearchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name
1,10-phenanthroline
2,2'-bipyridyl
Ferric iron (Fe³⁺)
Ferrous iron (Fe²⁺)
Hydroxylamine hydrochloride
This compound

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for describing the electronic structure of iron complexes like iron octanoate (B1194180). nih.govrsdjournal.org These methods provide highly accurate and quantitative data on molecular systems. rsdjournal.org In the case of iron octanoate, the ferric ion (Fe³⁺) is in a +3 oxidation state and typically features an octahedral coordination geometry with the octanoate ligands.

DFT calculations can elucidate the nature of the bonding between the iron center and the carboxylate groups of the octanoate ligands. Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. mdpi.com For instance, in studies of similar iron complexes with organic ligands, a smaller energy gap has been correlated with higher reactivity. mdpi.com

Spectroscopic properties can also be predicted and interpreted with the aid of quantum chemical calculations. Methods like time-dependent DFT (TD-DFT) can predict electronic absorption spectra, while other techniques can help interpret data from magnetic circular dichroism (MCD) spectroscopy, which provides detailed insight into the d-orbitals of the iron center and the nature of the Fe-O bond. nih.gov

A summary of parameters often determined through quantum chemical calculations for iron complexes is provided below.

Calculated ParameterSignificance in this compound AnalysisRelevant Computational Method
Optimized Molecular Geometry Determines the most stable 3D arrangement of atoms and bond lengths/angles.DFT
HOMO-LUMO Energy Gap Indicates electronic excitability, stability, and chemical reactivity. mdpi.comDFT
Partial Atomic Charges Describes the electron distribution and identifies electrophilic/nucleophilic sites.Population Analysis (e.g., Mulliken, NBO)
Electron Density Maps Visualizes the bonding and electron distribution within the molecule. mdpi.comDFT
Vibrational Frequencies Predicts infrared and Raman spectra for comparison with experimental data.DFT
Bonding Analysis Characterizes the nature (covalent, ionic) of the iron-ligand bonds.NBO, QTAIM

Molecular Dynamics Simulations of Iron-Ligand Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules or surfaces over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve. frontiersin.org This methodology is invaluable for understanding the conformational flexibility of the octanoate chains and the strength and nature of the iron-ligand bond. researchgate.net

In the context of this compound, MD simulations can be used to:

Calculate Binding Free Energies: MD simulations, often in combination with methods like MM-PBSA or MM-GBSA, can estimate the binding free energy between the iron ion and the octanoate ligands. d-nb.info This is crucial for understanding the stability of the complex. acs.org

Simulate Interfacial Behavior: MD can model the interaction of this compound with surfaces or in different solvent environments. For example, simulations can show how the molecule adsorbs onto a metal surface, revealing the preferred orientation and the key atoms involved in the interaction. frontiersin.org Studies on similar systems have shown that carboxylate-containing molecules can form self-assembled monolayers on metal surfaces, a process driven by intermolecular van der Waals' interactions. researchgate.net

The forces governing these interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, can be identified and quantified through MD simulations. researchgate.net

Reaction Mechanism Modeling and Energy Landscape Analysis

Understanding the chemical reactivity of this compound requires modeling potential reaction mechanisms and analyzing the associated energy landscapes. rsdjournal.org Computational methods, primarily DFT, are used to map the pathways of chemical reactions, identifying transition states and intermediates. researchgate.net

For this compound, several types of reactions can be modeled:

Oxidation-Reduction: The iron center can be reduced from Fe(III) to Fe(II). Reaction modeling can determine the energy barriers and reaction thermodynamics for such processes. Kinetic models for the oxidation of ferrous iron (Fe(II)) have been developed that consider both aqueous-phase and surface-catalyzed reactions. nih.gov

Ligand Decomposition: The octanoate ligand itself can undergo reactions. For example, studies on the decomposition of octanoic acid on metal surfaces show that it can react to desorb carbon dioxide. researchgate.net Modeling can clarify the step-by-step mechanism, showing how the carboxylate group interacts with the metal center leading to C-C or C-O bond cleavage.

Catalytic Cycles: If used as a catalyst, as some iron(III) complexes are, computational modeling can elucidate the entire catalytic cycle. nicl.it This involves identifying the resting state of the catalyst, how it interacts with substrates, the formation of key intermediates (such as high-valent Fe(IV)=O species), and the final product release. nih.gov

The energy landscape provides a map of all possible chemical structures and the transition pathways between them. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed, allowing researchers to predict the most likely reaction pathway.

Predictive Modeling for Material Properties

Machine learning (ML) has emerged as a powerful tool for accelerating materials discovery by predicting material properties from their chemical composition or structure. cam.ac.ukresearchgate.net For materials containing this compound or similar iron compounds, ML models can be trained on existing data to predict a range of properties. mdpi.com

The general workflow involves:

Data Collection: Gathering a dataset of materials with known compositions and measured properties.

Feature Engineering: Converting the chemical composition (e.g., stoichiometry) into numerical descriptors or "fingerprints" that the ML model can understand. researchgate.net

Model Training: Using algorithms like Random Forest (RF), Artificial Neural Networks (ANN), or Support Vector Machines (SVM) to learn the relationship between the features and the target properties. mdpi.comdiva-portal.org

Prediction: Using the trained model to predict the properties of new, un-synthesized materials.

This approach can be used to predict various properties relevant to iron-containing materials, such as mechanical strength, hardness, melting point, or electronic properties like bandgap. mdpi.comdiva-portal.orgnih.gov For instance, ML models have successfully predicted the tensile strength and hardness of iron-nickel superalloys based on their elemental composition. mdpi.com This predictive capability allows for the high-throughput screening of potential new materials and the optimization of existing ones without the need for extensive experimentation. diva-portal.org

The table below summarizes common ML models and their applications in predicting properties of metallic materials.

Machine Learning ModelTypical Application in Materials ScienceExample
Artificial Neural Network (ANN) Predicting mechanical and physical properties from composition. mdpi.comPredicting tensile strength, hardness, and melting point of iron-nickel superalloys. mdpi.com
Random Forest (RF) Handling complex, non-linear relationships in datasets of various sizes. diva-portal.orgPredicting yield strength and elongation in diverse steel grades. diva-portal.org
Support Vector Machine (SVM) Classification and regression tasks for property prediction. mdpi.comUsed as a comparative model for predicting superalloy properties. mdpi.com
Linear Models (e.g., LASSO) Creating interpretable models to understand structure-property relationships. nih.govPredicting formation energy and bandgaps of transparent conducting oxides. nih.gov

Q & A

Q. How can the molecular structure and purity of iron octanoate be experimentally validated?

To confirm the identity and purity of synthesized this compound, researchers should combine spectroscopic and chromatographic techniques. For novel compounds, Fourier-transform infrared spectroscopy (FTIR) can confirm carboxylate coordination to iron, while nuclear magnetic resonance (NMR) or X-ray diffraction (XRD) provides structural details. Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS). For known compounds, cross-referencing with literature spectra (e.g., CAS RN 3130-28-7) is critical. Experimental protocols must detail synthesis conditions (e.g., stoichiometry, solvents) and characterization steps to ensure reproducibility .

Q. What analytical methods are optimal for quantifying this compound in biological systems?

GC-MS with derivatization is a gold standard for trace analysis. For plasma or tissue samples, derivatization via transesterification with isobutanol improves sensitivity and reduces volatility compared to methyl esters. This method achieves a lower limit of quantification (LLOQ) of 0.43 μM, enabling detection of low-concentration isotopic tracers like ¹³C₄-octanoate. Key steps include liquid-liquid extraction, derivatization in plasma to minimize contamination, and selective ion monitoring (SIM) at m/z 127.1 and 131.1 for unlabeled and labeled octanoate, respectively .

Q. How should researchers design experiments to study this compound’s stability under varying physicochemical conditions?

Stability studies require controlled environmental parameters (pH, temperature, light exposure) and kinetic assays. For example, thermogravimetric analysis (TGA) assesses thermal decomposition, while UV-Vis spectroscopy monitors degradation under light. Buffer systems mimicking biological matrices (e.g., phosphate-buffered saline) are essential for physiological relevance. Include triplicate samples and negative controls to distinguish intrinsic instability from experimental artifacts .

Advanced Research Questions

Q. How does this compound participate in compartmentalized metabolic pathways in neural tissue?

Isotopic tracing with ¹³C₄-octanoate and ¹³C-NMR reveals its oxidation in astrocytes and neurons. In rat brains, octanoate contributes ~20% of total oxidative energy, with distinct labeling patterns in glutamate (neuronal) and glutamine (astrocytic) pools. Anaplerotic flux (Y = 0.08 ± 0.039) indicates significant replenishment of tricarboxylic acid (TCA) cycle intermediates, particularly in astrocytes. Methodologically, arterial-venous difference measurements and mass balance models are used to partition contributions from plasma-derived vs. de novo-synthesized octanoate .

Q. What methodological challenges arise when modeling enzymatic interactions of this compound in biocatalysis?

Kinetic discrepancies occur due to substrate solubility and enzyme promiscuity. For instance, E. coli acyl-CoA synthetase (FadD) shows variable activity on octanoate due to high background signals in acyl-CoA assays. Mutagenesis (e.g., opening AMP exit channels) improves specificity. Computational models (e.g., flux balance analysis) must integrate extracellular uptake rates, intracellular metabolite concentrations, and enzyme inhibition constants. Validation requires coupling in vitro assays with in vivo growth phenotypes .

Q. How can researchers reconcile contradictions in isotopic enrichment data for this compound in mixed-nutrient studies?

Discrepancies arise from unlabeled carbon sources (e.g., glucose-derived lipogenesis). In mixed-nutrient protocols, plasma ¹³C₄-octanoate enrichment deviates by −28.5% from dietary levels due to endogenous synthesis. To address this, use dual-isotope tracers (e.g., ¹³C-glucose + ¹³C-octanoate) and compartmental modeling to track carbon flux. GC-C-IRMS and mass spectrometry imaging (MSI) further localize label distribution .

Q. What advanced techniques elucidate this compound’s role in heterogeneous catalysis?

In situ X-ray absorption spectroscopy (XAS) and Mössbauer spectroscopy track oxidation state changes during catalytic cycles. For example, this compound-mediated oxidation of alkanes involves Fe(II)/Fe(III) redox cycling. Pair with density functional theory (DFT) simulations to predict intermediate structures. Surface-enhanced Raman spectroscopy (SERS) can monitor ligand exchange dynamics at catalytic interfaces .

Methodological Best Practices

  • Data Contradictions : Use orthogonal validation (e.g., NMR + GC-MS) and sensitivity analysis to identify error sources .
  • Model Refinement : Calibrate kinetic models with time-resolved metabolite profiling and parameter estimation algorithms .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental transparency, including raw data deposition and detailed supplementary methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.